2-Amino-6-isopropoxybenzamide
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Overview
Description
2-Amino-6-isopropoxybenzamide is an organic compound with the molecular formula C10H14N2O2. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure consists of a benzamide core substituted with an amino group at the 2-position and an isopropoxy group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-6-isopropoxybenzamide typically involves the reaction of 2-amino-6-hydroxybenzamide with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the hydroxyl group with the isopropoxy group.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-6-isopropoxybenzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
2-Amino-6-isopropoxybenzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the isopropoxy group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
2-Aminobenzamide: Lacks the isopropoxy group, making it less hydrophobic.
2-Amino-6-methoxybenzamide: Contains a methoxy group instead of an isopropoxy group, which can affect its binding properties and reactivity.
2-Amino-6-ethoxybenzamide: Contains an ethoxy group, which is larger than the isopropoxy group and can influence its steric interactions.
Uniqueness: 2-Amino-6-isopropoxybenzamide is unique due to the presence of the isopropoxy group, which can enhance its hydrophobic interactions and binding affinity with target proteins. This makes it a valuable compound for the development of new pharmaceuticals and materials with specific properties.
Properties
Molecular Formula |
C10H14N2O2 |
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Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-amino-6-propan-2-yloxybenzamide |
InChI |
InChI=1S/C10H14N2O2/c1-6(2)14-8-5-3-4-7(11)9(8)10(12)13/h3-6H,11H2,1-2H3,(H2,12,13) |
InChI Key |
PYNMWBAZBVWELD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1C(=O)N)N |
Origin of Product |
United States |
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